![molecular formula C7H14N2 B1314809 (1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1073556-32-7](/img/structure/B1314809.png)

(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

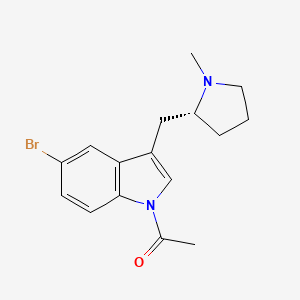

Synthesis Analysis

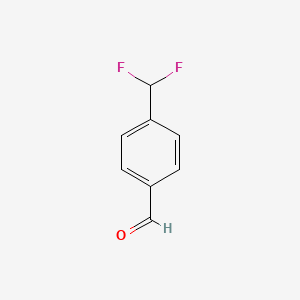

The synthesis of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” derivatives involves an epimerization–lactamization cascade reaction . This process uses functionalized (2S,4R)-4-aminoproline methyl esters. These esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis

The molecular structure of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is a bicyclic structure . The bicyclic bridged structure determines the boat conformation of its cage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” derivatives include epimerization and lactamization . The key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .Scientific Research Applications

Enantioselective Synthesis

- Asymmetric Catalysis : The compound has been used in the asymmetric synthesis of chiral bicyclic structures, demonstrating its utility in creating specific stereochemical configurations necessary for the development of pharmaceuticals and fine chemicals. For instance, a study explored the synthesis of chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, highlighting the compound's role in generating enantiomerically enriched products through rhodium-catalyzed asymmetric arylative bis-cyclization (Sun et al., 2021).

Molecular Synthesis

- Bicyclic Nucleosides : Research on novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the compound's application in nucleoside analog synthesis. These nucleosides are of interest for their potential biological activities (Hřebabecký et al., 2006).

Chemical Properties and Reactions

- Study of Chemical Shifts : The investigation into the carbon-13 chemical shifts of derivatives of bicyclo[2.2.1]heptane provides insight into the structural aspects and electronic environments within such compounds, aiding in the understanding of their chemical behavior (Lippmaa et al., 1976).

- Hydrazine Synthesis : The synthesis of bridged bicyclic hydrazines through endocyclic N-acylhydrazonium intermediates showcases innovative routes to constructing complex nitrogen-containing bicycles, which could have implications in medicinal chemistry and material science (Rutjes et al., 1993).

properties

IUPAC Name |

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSEBFGEBLLQN-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CC1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@H]2C[C@@H]1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane | |

CAS RN |

1073556-32-7 |

Source

|

| Record name | (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)